molecular formula C16H14N6O2S B2988744 1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903426-19-6

1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No.: B2988744
CAS No.: 1903426-19-6
M. Wt: 354.39
InChI Key: KJQIXXPLFGYHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle known for its pharmacological relevance. The core is substituted at the 6-position with a thiophen-3-yl group and at the 3-position with a methylurea linker bearing a furan-2-ylmethyl moiety. Its molecular formula is C₁₇H₁₃N₇O₂S, with a molecular weight of 403.4 g/mol. The thiophene and furan substituents may influence solubility and metabolic stability, while the triazolo-pyridazine scaffold is associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c23-16(17-8-12-2-1-6-24-12)18-9-15-20-19-14-4-3-13(21-22(14)15)11-5-7-25-10-11/h1-7,10H,8-9H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIXXPLFGYHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound notable for its unique structural features, including a furan ring and a thiophene moiety within a triazolo-pyridazin framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C16H15N5OC_{16}H_{15}N_5O, with a molecular weight of approximately 354.4 g/mol. The presence of heterocyclic structures enhances its reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes or receptors, potentially inhibiting their function and modulating biological pathways.
  • Signal Transduction Modulation : It may influence signal transduction pathways and gene expression, contributing to its anticancer properties.

Biological Activity Overview

The compound has been studied for various biological activities:

Activity Type Description
Anticancer Exhibits significant cytotoxic effects against various cancer cell lines.
Antimicrobial Shows potential antimicrobial properties against certain bacterial strains.
Enzyme Inhibition Acts as an inhibitor for specific enzymes involved in disease pathways.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
  • Molecular Docking Studies : Computational studies suggest that the compound effectively docks with target proteins involved in cancer progression, illustrating its potential as a therapeutic agent.
  • Cytotoxicity Assessments : Cytotoxicity tests on human embryonic kidney cells (HEK-293) indicate that the compound is nontoxic at therapeutic concentrations, highlighting its safety profile for further development.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the furan-containing intermediate.
  • Coupling with thiophene and triazolo-pyridazin moieties.
  • Final purification and characterization through NMR and X-ray crystallography.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been evaluated for their biological activities:

Compound Name Structural Features Unique Attributes
1-(4-Chlorobenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureaChlorobenzyl instead of furanPotentially different biological activity due to chlorine substitution
1-(4-Methylbenzyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureaMethylbenzyl instead of furanAltered lipophilicity affecting bioavailability

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 6-position: Thiophen-3-yl
- 3-position: Urea-linked furan-2-ylmethyl
403.4 Dual heterocyclic substituents; urea linker Potential kinase inhibition
1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea [1,2,4]Triazolo[4,3-b]pyridazine - 6-position: Phenyl
- Ethoxy-thiophen-2-yl urea
~420 (estimated) Ethoxy spacer; thiophen-2-yl substitution Unreported
1-[2-(1-Ethylpiperidin-4-yl)ethyl]-3-(6-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)urea [1,2,4]Triazolo[4,3-b]pyridazine - Benzothiazole-sulfanyl extension
- Piperidine-ethyl group
621.7 Extended sulfanyl-benzothiazole; bulky piperidine substituent Likely kinase or protease modulation
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea Pyridine - 6-position: Furan-3-yl
- Benzo[d]thiazol-5-yl urea
364.4 Pyridine core; benzo[d]thiazole substituent Possible anticancer or antimicrobial
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea Pyridine-Triazole - Nitrophenyl-triazole
- Methoxyphenyl urea
~450 (estimated) Nitro group for electron withdrawal; methoxy for solubility Anticancer (DNA intercalation)

Pharmacokinetic and Toxicological Considerations

  • The thiophene and furan rings in the target compound may increase cytochrome P450-mediated metabolism compared to phenyl-substituted analogs (e.g., ) .
  • Urea-containing analogs generally exhibit moderate oral bioavailability due to hydrogen-bonding capacity, but this can vary with substituent bulk .

Q & A

Q. What synthetic protocols are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related urea-triazolo-pyridazine derivatives typically involves multi-component coupling reactions. For example:

  • Multi-step coupling: Combine triazole, substituted urea, and thiourea derivatives under controlled temperature (e.g., 60–80°C) in inert solvents like dichloromethane (DCM) or toluene .
  • Purification: Use flash column chromatography with gradients (e.g., petroleum ether/ethyl acetate) to isolate intermediates and final products. Yield optimization may require iterative solvent ratios (e.g., 90:10 to 60:40) .
  • Critical factors: Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact purity. For instance, higher temperatures may accelerate side reactions, while excess thiourea derivatives can improve coupling efficiency .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Technique Purpose Example Parameters
1H/13C NMR Confirm substituent positions and urea linkageδ 7.2–8.1 ppm (aromatic protons)
HRMS Verify molecular weight and fragmentation patternsm/z calculated for C₁₉H₁₆N₆O₂S: 424.1052
UV/Vis Detect π→π* transitions in aromatic/heterocyclic systemsλmax ~270–310 nm
Melting Point Assess purity (sharp melting range indicates high purity)180–182°C

Q. What safety precautions are required during synthesis and handling?

Methodological Answer:

  • Personal protective equipment (PPE): Use flame-retardant lab coats, chemical-resistant gloves, and fume hoods to avoid inhalation or skin contact .
  • Spill management: Avoid draining solvents or intermediates; use absorbent materials for containment .
  • Waste disposal: Segregate halogenated waste (e.g., DCM) from non-halogenated solvents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate MET kinase inhibition and structural selectivity?

Methodological Answer:

  • In vitro kinase assays: Use recombinant MET kinase domains (wild-type or mutants like Y1230H) with ATP-competitive assays. Measure IC₅₀ values using fluorescence polarization .
  • Crystallography: Co-crystallize the compound with MET kinase to resolve binding modes (e.g., hinge-region interactions) .
  • Selectivity screening: Test against related kinases (e.g., EGFR, VEGFR) to assess off-target effects .

Q. How can contradictory biological activity data across experimental models be resolved?

Methodological Answer:

  • Pharmacokinetic (PK) profiling: Compare bioavailability and metabolic stability in species (e.g., rodents vs. primates) to explain discrepancies in efficacy .
  • Orthogonal assays: Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Model validation: Ensure xenograft models express MET amplification (via FISH or qPCR) to confirm mechanism-dependent activity .

Q. What strategies optimize reaction conditions for improved synthesis yield?

Methodological Answer:

Parameter Optimization Strategy Evidence
Solvent Replace DCM with THF for better solubility of polar intermediates
Catalyst Use 2,4,6-collidine as a base to neutralize HCl byproducts
Temperature Conduct reactions under reflux (~40°C) to balance reaction rate and control
Workup Employ sequential chromatography (normal + reverse-phase) for purity

Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?

Methodological Answer:

  • Xenograft models: Implant MET-amplified NSCLC or gastric cancer cell lines (e.g., HGF-driven tumors) into immunodeficient mice. Monitor tumor volume post-administration .
  • PK parameters: Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS. For example, SAR125844 showed sustained target engagement at 10 mg/kg IV in mice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.